molecular formula C21H24ClN B3001930 3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride CAS No. 140465-47-0

3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride

Cat. No. B3001930
CAS RN: 140465-47-0
M. Wt: 325.88
InChI Key: AQHLQYJLLBUDRR-UHFFFAOYSA-N
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Description

“3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride” is a complex organic compound. It is likely to be a derivative of isoquinoline, which is a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .


Synthesis Analysis

Isoquinoline and its derivatives have attracted considerable attention for their efficient synthesis methods . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . Some of these strategies have already been implemented via semi-synthesis or total synthesis .


Molecular Structure Analysis

Isoquinoline is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring . The isoquinoline ring in these natural compounds derives from the aromatic amino acid tyrosine .


Chemical Reactions Analysis

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless hygroscopic liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, comparable to that of pyridine and quinoline . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .

Scientific Research Applications

Antitumor Agents

A class of derivatives, including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones, has been identified as potential antitumor agents. They selectively inhibit cyclin-dependent kinase 4 (CDK4), a critical regulator in cell cycle control, making them promising for cancer treatment (Tsou et al., 2009).

Microwave-Assisted Synthesis for Antimicrobial Compounds

Research includes the development of an efficient microwave-assisted synthesis method for creating novel benzo[de]isoquinoline-1,3(2H)-diones. These compounds have shown significant antimicrobial activity against various bacteria, such as E. coli and Staphylococcus aureus (Sakram et al., 2018).

Analgesic Applications

Some studies focus on synthesizing analogs of drotaverine, a spasmolytic drug, using benzo[f]isoquinolines. These compounds have shown notable analgesic activity in tests, suggesting potential therapeutic applications for pain relief (Mikhailovskii et al., 2021).

Electroluminescent Materials

The synthesis of low-molecular-weight benzo[de]isoquinoline-1,3(2H)-diones has been explored for potential use in organic light-emitting devices. These compounds have unique photophysical properties, making them suitable for electroluminescent applications (Dobrikov et al., 2011).

Fluorescent Sensors

Studies have been conducted on the synthesis of naphthalimide-based chromophores, including derivatives of benzo[de]isoquinoline-1,3(2H)-diones. These compounds have been investigated for their potential as fluorescent sensors in detecting pH changes and metal ions (Staneva et al., 2020).

Aggregation-Enhanced Emission Materials

Research in the field of photophysical chemistry has explored the development of benzoisoquinoline-1,3-dione based compounds that exhibit aggregation-enhanced emission. These findings are pivotal for applications in advanced optoelectronic devices (Srivastava et al., 2016).

Mechanism of Action

While the specific mechanism of action for “3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride” is not mentioned in the search results, isoquinoline alkaloids are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The safety data sheet for isoquinoline indicates that it is combustible and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is suspected of causing genetic defects and may cause cancer . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This provides creative inspiration and expands novel ideas for researchers in this field . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .

properties

IUPAC Name

3-(2-phenylethyl)-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N.ClH/c1-2-6-17(7-3-1)12-14-22-15-13-21-19(16-22)11-10-18-8-4-5-9-20(18)21;/h1-9H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHLQYJLLBUDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C1CN(CC3)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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